molecular formula C11H12ClN B2577646 3-(3-Chlorophenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287289-11-4

3-(3-Chlorophenyl)bicyclo[1.1.1]pentan-1-amine

Cat. No.: B2577646
CAS No.: 2287289-11-4
M. Wt: 193.67
InChI Key: DQONXLLBSBYHPB-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)bicyclo[111]pentan-1-amine is a chemical compound characterized by a bicyclo[111]pentane core with a 3-chlorophenyl group attached to one of the bridgehead carbons and an amine group attached to another bridgehead carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)bicyclo[1.1.1]pentan-1-amine typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method includes the triethylborane-initiated atom-transfer radical addition ring-opening of tricyclo pentane with alkyl halides

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as flow photochemical addition of propellane to diacetyl, followed by haloform reaction to afford the desired bicyclo[1.1.1]pentane derivative . These methods are designed to produce the compound in significant quantities while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)bicyclo[1.1.1]pentan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, alkyl, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of hydroxyl, alkyl, or amino derivatives.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core provides a rigid and sterically demanding framework that can influence the binding affinity and selectivity of the compound towards its targets. The presence of the chlorophenyl group and the amine functionality further modulate its chemical reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)bicyclo[1.1.1]pentan-1-amine
  • 3-(4-Chlorophenyl)bicyclo[1.1.1]pentan-1-amine

Uniqueness

3-(3-Chlorophenyl)bicyclo[1.1.1]pentan-1-amine is unique due to the position of the chlorophenyl group on the bicyclo[1.1.1]pentane core. This positional isomerism can lead to differences in chemical reactivity, biological activity, and overall physicochemical properties compared to its 2-chlorophenyl and 4-chlorophenyl analogues .

Properties

IUPAC Name

3-(3-chlorophenyl)bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN/c12-9-3-1-2-8(4-9)10-5-11(13,6-10)7-10/h1-4H,5-7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQONXLLBSBYHPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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